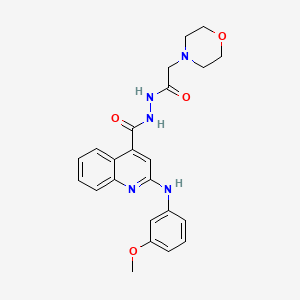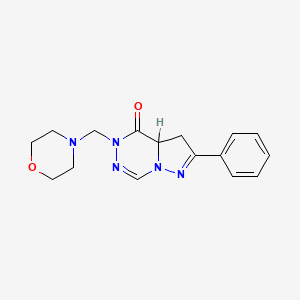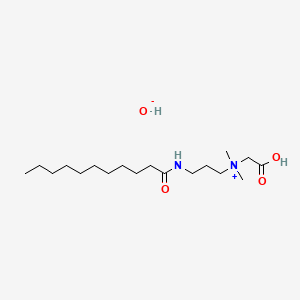
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride: is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a dimethylaminoethoxy group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the dimethylaminoethoxy and methyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The process may involve the use of catalysts and specific solvents to facilitate the reactions and ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethylaminoethoxy group, potentially converting it into other functional groups.
Substitution: The compound is also prone to substitution reactions, where the dimethylaminoethoxy group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is often used as a probe to study cellular processes. Its ability to interact with various biological molecules makes it useful for investigating enzyme activities and receptor functions.
Medicine: The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its interactions with biological targets can be exploited to design drugs with specific therapeutic effects.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
- alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride
- alpha-((2-(Dimethylamino)ethoxy)methyl)-2’-methyl-(1,1’-biphenyl)-4-methanol hydrochloride
Comparison: Compared to these similar compounds, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications. For example, the position of the methyl group can influence the compound’s reactivity and interaction with biological targets, providing advantages in specific research and industrial contexts.
Propriétés
Numéro CAS |
131964-27-7 |
|---|---|
Formule moléculaire |
C17H24ClNO2 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(4-methylnaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-13-10-15(11-14-6-4-5-7-16(13)14)17(19)12-20-9-8-18(2)3;/h4-7,10-11,17,19H,8-9,12H2,1-3H3;1H |
Clé InChI |
HMLIKHQKTJQFQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC=CC=C12)C(COCCN(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


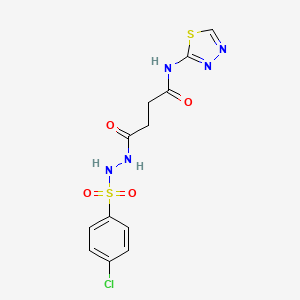
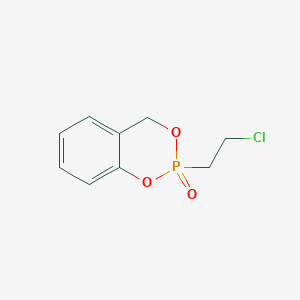

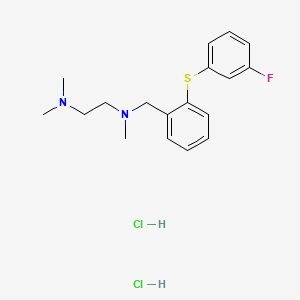
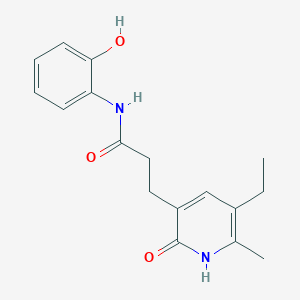
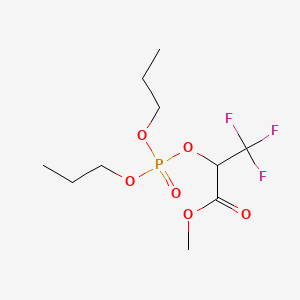
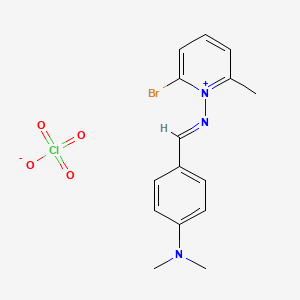

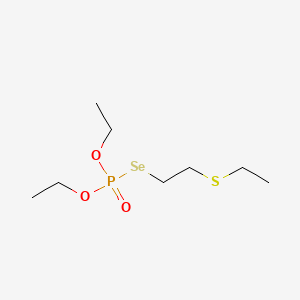
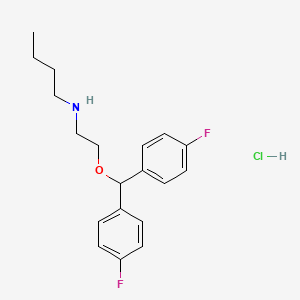
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
